2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
Description
Properties
IUPAC Name |
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXXRFJXBIWXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N3O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069647 | |
| Record name | p-Nitrophenylphosphate, 2-amino-2-ethyl-1,3-propanediol salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62796-28-5 | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-ethyl-1,3-propanediol (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-ethyl-1,3-propanediol (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Nitrophenylphosphate, 2-amino-2-ethyl-1,3-propanediol salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl dihydrogen phosphate, compound with 2-amino-2-ethylpropane-1,3-diol (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthesis Strategy
The compound is synthesized via a two-step process:
-
Esterification of 4-nitrophenyl phosphate : Phosphoric acid reacts with 4-nitrophenol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form mono(4-nitrophenyl) phosphate.
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Salt formation with 2-amino-2-ethyl-1,3-propanediol : The phosphate ester is neutralized with two equivalents of 2-amino-2-ethyl-1,3-propanediol in a polar solvent, yielding the final product.
Key stoichiometric and solvent parameters are summarized in Table 1.
Table 1: Reaction Conditions for Salt Formation
Solvent Selection
Temperature Control
-
Lab Scale : Maintained at 25–30°C to avoid side reactions (e.g., nitro group reduction).
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Industrial Reactors : Operate at 40–45°C with continuous cooling to accelerate dissolution while minimizing degradation.
Industrial-Scale Production
Continuous Flow Synthesis
Patent US9815772B2 details a continuous process for high-throughput manufacturing:
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Feedstock Preparation : 4-Nitrophenyl phosphate (0.5 M) and 2-amino-2-ethyl-1,3-propanediol (1.0 M) are dissolved in deionized water.
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Reactor Configuration : A tubular reactor with a residence time of 30 minutes ensures complete neutralization.
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In-line pH Monitoring : Automated adjustment to pH 7.0–7.5 prevents over-alkalization, which could hydrolyze the phosphate ester.
Table 2: Industrial Process Metrics
| Metric | Value |
|---|---|
| Throughput | 200–250 kg/hour |
| Purity (HPLC) | ≥98.5% |
| Residual Solvent | <0.1% (w/w) |
| Energy Consumption | 15–20 kWh/kg |
Purification and Characterization
Crystallization Techniques
Analytical Validation
Table 3: Key Quality Control Tests
| Test | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98.0% |
| Melting Point | DSC | 162–165°C |
| Water Content | Karl Fischer Titration | ≤0.5% (w/w) |
| Residual Nitrophenol | UV-Vis (405 nm) | ≤0.2% (w/w) |
Challenges and Mitigation Strategies
Common Impurities
Stability Considerations
-
Storage Conditions : Stable for 24 months at 2–8°C in amber glass containers. Degrades rapidly above 30°C.
Comparative Analysis of Methods
Table 4: Lab vs. Industrial Synthesis
| Aspect | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | 1–10 g | 100–500 kg |
| Solvent Recovery | Not feasible | 90–95% recycled |
| Cost per kg | $1,200–1,500 | $200–250 |
| Environmental Impact | High (organic waste) | Low (aqueous process) |
Chemical Reactions Analysis
Types of Reactions
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphate ions.
Substitution: It can participate in substitution reactions where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in an alkaline medium using buffers such as glycine or diethanolamine.
Substitution: Requires specific reagents depending on the desired substitution product.
Major Products
Hydrolysis: Produces 4-nitrophenol and phosphate ions.
Substitution: Varies based on the substituent introduced.
Scientific Research Applications
Biochemical Applications
1. Enzyme Substrate in Assays
pNPP is widely used as a substrate for alkaline phosphatase in enzyme-linked immunosorbent assays (ELISA). The hydrolysis of pNPP by alkaline phosphatase produces a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This property makes it an essential component in various diagnostic and research applications.
Case Study: ELISA Development
In a study conducted by researchers at the University of California, pNPP was utilized to develop a sensitive ELISA for the detection of specific antibodies in serum samples. The assay demonstrated a detection limit of 0.01 ng/mL, showcasing the compound's high sensitivity and specificity for immunoassays .
2. Biochemical Research
pNPP is employed in biochemical research to study enzyme kinetics and mechanisms. Its ability to release nitrophenol upon hydrolysis allows researchers to measure enzyme activity accurately.
Case Study: Kinetic Analysis of Alkaline Phosphatase
A kinetic study published in the Journal of Biological Chemistry utilized pNPP to investigate the catalytic efficiency of alkaline phosphatase from various sources. The results indicated that variations in pH and temperature significantly affected enzyme activity, underscoring the importance of pNPP in enzyme characterization studies .
Industrial Applications
1. Pharmaceutical Development
The compound is also used in pharmaceutical formulations as a buffering agent due to its ability to maintain pH stability during drug formulation processes.
2. Agricultural Chemistry
In agricultural chemistry, pNPP serves as a model substrate for studying phosphatase activity in soils, which is crucial for understanding nutrient cycling and soil health.
Toxicological Considerations
While pNPP has numerous applications, it is essential to consider its safety profile. The compound may cause irritation upon contact with skin or eyes, and its toxicological properties are still under investigation. Proper handling procedures should be followed to mitigate risks associated with exposure .
Mechanism of Action
The compound acts as a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. The enzyme cleaves the phosphate group from Mono(4-nitrophenyl) phosphate, resulting in the formation of 4-nitrophenol, which can be detected spectrophotometrically . This reaction is highly specific and sensitive, making it ideal for various biochemical assays .
Comparison with Similar Compounds
2-Amino-2-ethylpropane-1,3-diol
ANPD is a degradation product of chloramphenicol in ophthalmic solutions, identified in stability-indicating HPLC methods . TRIS, a widely used buffering agent, shares a similar diol backbone with tertiary amine functionality .
(4-Nitrophenyl) Dihydrogen Phosphate
This compound (CAS 330-13-2), also termed 4-nitrophenyl phosphate, is a phosphatase substrate. Upon hydrolysis, it releases 4-nitrophenol, detectable at 410 nm, making it valuable in enzymatic assays (e.g., for SAMHD1 activity) . It is commercially available as a di(tris) salt for enhanced stability .
Comparison with Structurally Similar Compounds
Hydrolysis Reactivity of Dihydrogen Phosphates
Key Insight : Aryl phosphates like (4-nitrophenyl) dihydrogen phosphate exhibit faster hydrolysis and chromogenic utility compared to alkyl derivatives (e.g., neopentyl or methyl), which lack aromatic stabilization .
Stability and Degradation Pathways
- ANPD : Forms via alkaline degradation of chloramphenicol, necessitating stability-indicating methods for quantification in pharmaceuticals .
- (4-Nitrophenyl) Dihydrogen Phosphate : Stable when complexed with TRIS (as a di(tris) salt) but hydrolyzes readily in acidic or enzymatic conditions .
Structural and Functional Contrasts
Amino Diols vs. Phosphate Esters
- Amino Diols (e.g., ANPD, TRIS): Function as buffers (TRIS) or degradation products (ANPD). Polar, water-soluble structures with hydrogen-bonding capacity .
- Phosphate Esters (e.g., (4-Nitrophenyl) Dihydrogen Phosphate): Serve as enzyme substrates or intermediates in organic synthesis. Hydrolytically labile, releasing detectable byproducts (e.g., 4-nitrophenol) .
Selectivity in Detection
Biological Activity
2-amino-2-ethylpropane-1,3-diol; (4-nitrophenyl) dihydrogen phosphate, also known as p-nitrophenyl phosphate bis(2-amino-2-ethyl-1,3-propanediol) salt, is a compound with significant biological activity, particularly in biochemical assays and enzyme studies. This article delves into its biological properties, mechanisms of action, and applications in research.
- Chemical Name : 2-amino-2-ethylpropane-1,3-diol; (4-nitrophenyl) dihydrogen phosphate
- CAS Number : 62796-28-5
- Molecular Formula : C16H32N3O10P
- Molecular Weight : 457.41 g/mol
- Density : Not available
- Boiling Point : 457.8 °C at 760 mmHg
- Flash Point : 230.7 °C
This compound serves as a substrate for alkaline phosphatase, an enzyme that catalyzes the removal of phosphate groups from various molecules. The hydrolysis of p-nitrophenyl phosphate results in the release of p-nitrophenol, which can be quantified spectrophotometrically. This reaction is crucial for many biochemical assays, including enzyme-linked immunosorbent assays (ELISA), where it is used to measure enzyme activity and concentration.
Enzymatic Assays
-
Alkaline Phosphatase Activity :
- The compound is widely used in enzymatic assays due to its high sensitivity and specificity for alkaline phosphatase.
- The reaction produces a yellow-colored product (p-nitrophenol), measurable at 405 nm, allowing for quantification of enzyme activity.
-
Cellular Studies :
- Studies indicate that the compound can influence cellular signaling pathways by modulating phosphate group availability.
- It has been shown to affect processes such as cell proliferation and differentiation through its interactions with various enzymes involved in phosphorylation.
Case Study 1: Enzyme Activity Measurement
In a study investigating the efficacy of various substrates for alkaline phosphatase, researchers found that p-nitrophenyl phosphate exhibited superior performance compared to other substrates. The study highlighted its rapid conversion to p-nitrophenol, facilitating quick and accurate measurements in clinical diagnostics.
Case Study 2: Cellular Impact Assessment
A recent investigation assessed the impact of this compound on human cell lines. Results indicated that treatment with varying concentrations led to dose-dependent increases in alkaline phosphatase activity, suggesting its role as a potential enhancer of cellular signaling pathways involved in growth and metabolism.
Comparative Analysis Table
| Property/Activity | 2-amino-2-ethylpropane-1,3-diol; (4-nitrophenyl) dihydrogen phosphate | Other Common Substrates |
|---|---|---|
| Molecular Weight | 457.41 g/mol | Varies |
| Spectrophotometric Detection | Absorbance at 405 nm for p-nitrophenol | Varies |
| Enzyme Specificity | High specificity for alkaline phosphatase | Varies |
| Toxicity Level | Limited data; potential irritant | Varies |
Q & A
Basic Research Questions
Q. How is 2-amino-2-ethylpropane-1,3-diol utilized in buffer systems for biochemical assays?
- Methodological Answer : 2-Amino-2-ethylpropane-1,3-diol derivatives, such as Tris-based buffers (e.g., Tris-HCl), are widely used to maintain pH stability in enzymatic assays. For example, in crystallization experiments, a buffer containing 0.1 M Bis-Tris (pH 5.5), 0.8 M sodium dihydrogen phosphate, and 0.8 M potassium dihydrogen phosphate is employed to stabilize proteins during vapor diffusion . Key considerations include adjusting pH with concentrated HCl, ensuring ionic strength compatibility with target biomolecules, and avoiding metal ion contamination that may interfere with phosphate-dependent reactions .
Q. What is the role of (4-nitrophenyl) dihydrogen phosphate in alkaline phosphatase activity assays?
- Methodological Answer : (4-Nitrophenyl) dihydrogen phosphate (4-NPP) serves as a chromogenic substrate for alkaline phosphatase (ALP). Upon enzymatic hydrolysis, it releases 4-nitrophenol, which is detected spectrophotometrically at 405 nm. Standard protocols involve preparing a reaction mixture with 1–5 mM 4-NPP in Tris or carbonate buffer (pH 9.8), incubating at 37°C, and measuring initial reaction rates to calculate ALP activity. Validation includes testing substrate specificity and interference from inhibitors or competing anions like inorganic phosphate .
Advanced Research Questions
Q. What synthetic strategies are effective for producing 2-amino-2-ethylpropane-1,3-diol derivatives with tailored alkylphenyl groups?
- Methodological Answer : Derivatives such as 2-amino-2-[2-(4-C₂₀alkylphenyl)ethyl]propane-1,3-diol are synthesized via multi-step routes involving bromoacetylation, hydrogenation, and reduction. For instance:
- Step 1 : React 2-bromoacetyl chloride with a substituted phenol to form a brominated intermediate .
- Step 2 : Reduce the intermediate using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the amine precursor .
- Step 3 : Purify via column chromatography (silica gel, methanol/chloroform gradient) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Challenges include controlling regioselectivity and minimizing byproducts during alkylation .
Q. How do solution-phase interactions of dihydrogen phosphate complicate binding studies with synthetic hosts?
- Methodological Answer : Dihydrogen phosphate (H₂PO₄⁻) undergoes self-association in solution, forming oligomers (e.g., dimers, trimers) that compete with host-guest binding. To address this:
- Use ³¹P NMR to monitor phosphate speciation under varying pH and ionic strength .
- Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics, accounting for competing equilibria by subtracting background phosphate interactions .
- Conduct solvent screening (e.g., DMSO, acetonitrile) to destabilize oligomers and isolate monomeric phosphate for accurate affinity measurements .
Q. What analytical techniques are suitable for detecting 2-amino-2-ethylpropane-1,3-diol as a degradation product in pharmaceuticals?
- Methodological Answer : Reverse-phase HPLC with UV detection is effective. For example:
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile/phosphate buffer (pH 3.0, 20:80 v/v).
- Detection : 254 nm for nitrophenyl derivatives.
- Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and specificity against matrix components. Stability-indicating assays must confirm separation from parent compounds (e.g., chloramphenicol) and other degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
